1-Benzhydryl-4-(4-propylphenyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzhydryl group and a propylphenyl group attached to a piperidine ring. It has been studied for its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of benzhydryl chloride with 4-(4-propylphenyl)piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, such as anticonvulsant and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as the dopamine and serotonin receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: Similar structure with a different substituent on the piperidine ring.
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol: Similar structure with a fluorine substituent on the phenyl ring.
Uniqueness
1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol is unique due to its specific combination of benzhydryl and propylphenyl groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptors and modulate their activity sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C27H31NO |
---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
1-benzhydryl-4-(4-propylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C27H31NO/c1-2-9-22-14-16-25(17-15-22)27(29)18-20-28(21-19-27)26(23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-17,26,29H,2,9,18-21H2,1H3 |
InChI-Schlüssel |
BVRSNRCGJVPHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.